molecular formula C14H21N5O2 B2924471 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide CAS No. 2034387-62-5

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B2924471
CAS No.: 2034387-62-5
M. Wt: 291.355
InChI Key: BWUNZBBKKJGRDO-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-methylpiperazin-1-yl)acetamide is an organic compound with a unique molecular structure that includes both cyclopropyl and piperazine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : Begin with the cyclopropyl ketone derivative, react it with hydrazine hydrate to form the hydrazone. Cyclize this intermediate using a suitable oxidizing agent to yield the pyridazinone core. Finally, couple the pyridazinone with 4-methylpiperazine and acetamide to form the desired compound.

  • Route 2: : Start from 3-cyclopropyl-6-hydrazinopyridazine, react it with chloroacetyl chloride in the presence of a base to form the acetamide intermediate, which is then treated with 4-methylpiperazine to obtain the final product.

Industrial Production Methods

  • Large Scale Synthesis: : Optimize the above synthetic routes by scaling up the reactants and ensuring the reactions are carried out in high-yield conditions. Utilize continuous flow chemistry techniques to increase efficiency and reduce reaction times.

  • Purification: : Use high-performance liquid chromatography (HPLC) or recrystallization methods to purify the compound after synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form corresponding N-oxides, which could be useful intermediates in further chemical transformations.

  • Reduction: : Reduction of the pyridazinone moiety could yield a hydroxylamine derivative.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Use of m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions.

  • Reduction: : Employing sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Utilizing strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate nucleophilic species.

Major Products Formed

  • Oxidation: : Formation of N-oxides and possibly hydroxylated derivatives.

  • Reduction: : Formation of hydroxylamines.

  • Substitution: : Creation of various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Catalysts: : It could serve as a ligand in metal-catalyzed reactions, influencing the reactivity and selectivity of the catalytic process.

Biology

  • Enzyme Inhibitors: : Potential use as an enzyme inhibitor due to its ability to interact with protein active sites through its piperazine and pyridazinone groups.

Medicine

  • Drug Development: : Investigated for its potential use in developing therapeutic agents for treating diseases like cancer, due to its structural similarity to known bioactive compounds.

Industry

  • Material Science: : Could be employed in the synthesis of novel polymers or materials with unique properties due to its stable cyclopropyl and piperazine moieties.

Mechanism of Action

  • Enzyme Interaction: : The compound interacts with specific enzyme active sites, potentially acting as a competitive inhibitor.

  • Molecular Targets: : Likely targets include enzymes with pyridazinone or piperazine-binding pockets, disrupting their normal function.

  • Pathways Involved: : May affect metabolic pathways involving nitrogen-containing heterocycles, interfering with enzyme function and leading to therapeutic effects.

Comparison with Similar Compounds

Unique Features

  • Cyclopropyl Group: : Provides rigidity and unique steric effects.

  • Pyridazinone Moiety: : Contributes to the compound's ability to engage in various chemical reactions and biological interactions.

Similar Compounds

  • 2-(2-oxo-2,3-dihydro-1H-pyridazin-3-yl)-N-(4-methylpiperazin-1-yl)acetamide: : Similar structure but lacks the cyclopropyl group.

  • N-(4-methylpiperazin-1-yl)-2-oxo-2,3-dihydro-1H-pyridazine-3-carboxamide: : Contains a pyridazine core and piperazine but with different substituents.

  • Cyclopropylamide derivatives: : Other compounds featuring cyclopropyl groups with varied functional groups, affecting their reactivity and application profiles.

That gives a broad yet thorough overview of this intriguing compound. Any specific applications or reactions catch your eye?

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-17-6-8-18(9-7-17)16-13(20)10-19-14(21)5-4-12(15-19)11-2-3-11/h4-5,11H,2-3,6-10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUNZBBKKJGRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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